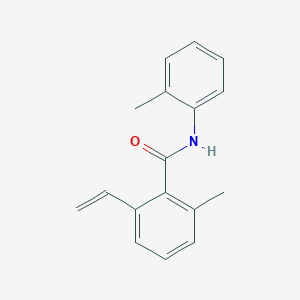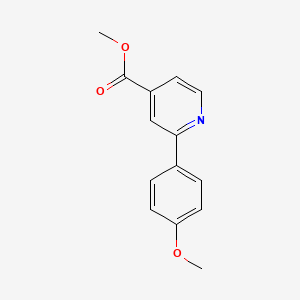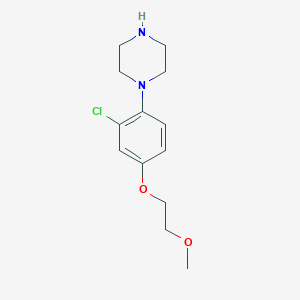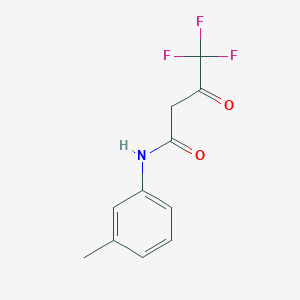
2-Methyl-N-o-tolyl-6-vinyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-o-tolyl-6-vinyl-benzamide is an organic compound with the molecular formula C17H17NO It is a benzamide derivative characterized by the presence of a methyl group, a tolyl group, and a vinyl group attached to the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-o-tolyl-6-vinyl-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoyl chloride, o-toluidine, and vinyl magnesium bromide.
Formation of Benzamide Core: The reaction between 2-methylbenzoyl chloride and o-toluidine in the presence of a base, such as triethylamine, leads to the formation of the benzamide core.
Vinylation: The introduction of the vinyl group is achieved through a Grignard reaction using vinyl magnesium bromide. This step requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-o-tolyl-6-vinyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-o-tolyl-6-vinyl-benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-o-tolyl-6-vinyl-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical processes. The presence of the vinyl group allows for potential covalent interactions with target proteins, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-N-o-tolyl-benzamide: Lacks the vinyl group, leading to different chemical reactivity and biological activity.
N-o-tolyl-6-vinyl-benzamide: Lacks the methyl group, affecting its physical and chemical properties.
2-Methyl-6-vinyl-benzamide: Lacks the o-tolyl group, resulting in different steric and electronic effects.
Uniqueness
2-Methyl-N-o-tolyl-6-vinyl-benzamide is unique due to the combination of the methyl, tolyl, and vinyl groups, which confer specific chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C17H17NO |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2-ethenyl-6-methyl-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C17H17NO/c1-4-14-10-7-9-13(3)16(14)17(19)18-15-11-6-5-8-12(15)2/h4-11H,1H2,2-3H3,(H,18,19) |
InChI-Schlüssel |
OTYOABMEYUSNCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C=C)C(=O)NC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)




